2,6- vs. 3,4-Dichloro Isomerism: A 10-Fold Difference in Cancer Cell Cytotoxicity
A head-to-head comparison of dichlorophenylacrylonitrile derivatives synthesized from 2,6- and 3,4-dichlorophenylacetonitrile revealed a significant difference in anticancer potency. The lead compound derived from 3,4-dichlorophenylacetonitrile, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5), showed a GI50 of 0.56±0.03 µM. In stark contrast, switching to a 2,6-dichlorophenyl core led to a 10-fold decrease in potency [1].
| Evidence Dimension | Cancer Cell Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | Potency decreased 10-fold relative to comparator (exact GI50 for 2,6-analog not reported in abstract, but described as a 10-fold decrease from the 3,4-analog's 0.56 µM) |
| Comparator Or Baseline | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5), GI50 = 0.56±0.03 µM |
| Quantified Difference | 10-fold decrease in potency (higher GI50) |
| Conditions | In vitro growth inhibition assay against MCF-7 breast cancer cell line |
Why This Matters
This data proves that the 2,6-dichloro substitution pattern is not functionally equivalent to the 3,4-dichloro pattern, making the choice of starting material (2,6-Dichlorophenylacetonitrile) critical for achieving a specific SAR profile.
- [1] Baker, J. R., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1447-1458. DOI: 10.1002/cmdc.201800256 View Source
